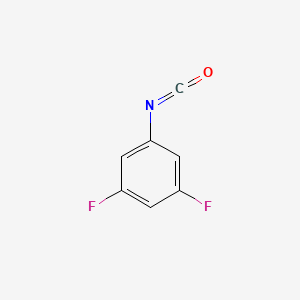

3,5-Difluorophenyl isocyanate

Description

Significance of Fluorinated Isocyanates in Contemporary Chemistry

Fluorinated organic compounds have garnered considerable attention in modern chemistry due to the unique properties conferred by the fluorine atom. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly alter the physical, chemical, and biological properties of a molecule. When incorporated into the isocyanate functional group (-N=C=O), these effects are particularly pronounced.

Isocyanates are a class of highly reactive compounds, serving as crucial building blocks in the synthesis of a wide array of materials and molecules, including polyurethanes, ureas, and carbamates. prepchem.comresearchgate.net The introduction of fluorine atoms onto the phenyl ring of an aromatic isocyanate, as in 3,5-difluorophenyl isocyanate, enhances its electrophilicity. This heightened reactivity makes fluorinated isocyanates valuable reagents in organic synthesis. Furthermore, the presence of fluorine can impart desirable characteristics to the final products, such as increased thermal stability, chemical resistance, and specific biological activities. researchgate.net These properties make fluorinated isocyanates, like this compound, sought-after intermediates in the development of advanced polymers, pharmaceuticals, and agrochemicals. researchgate.net

Overview of this compound's Role in Advanced Synthesis

This compound serves as a specialized reagent in advanced organic synthesis, primarily utilized as an intermediate for constructing more complex molecular architectures. Its symmetrically substituted difluoro-phenyl ring offers a unique electronic and steric profile that can be exploited in designing targeted molecules.

A prominent application of this compound in academic research is in the synthesis of substituted urea (B33335) compounds. The isocyanate group readily reacts with primary and secondary amines in a nucleophilic addition reaction to form a stable urea linkage (-NH-CO-NH-). This reaction is a cornerstone in medicinal chemistry for linking different molecular fragments. For instance, research has demonstrated the synthesis of novel organic compounds like 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea. oakwoodchemical.comgoogle.com In this synthesis, this compound is generated in situ from 3,5-difluoroaniline (B1215098) and reacts with another amine to form the target urea derivative. oakwoodchemical.comgoogle.com Such diphenylurea derivatives are of significant interest due to their potential pharmacological activities, including applications as kinase inhibitors in cancer therapy. google.com

The compound is also used in the synthesis of potential enzyme inhibitors. For example, it has been used to prepare 1-(adamantan-1-ylmethyl)-3-(3,5-difluorophenyl)urea, a molecule designed for research into soluble epoxide hydrolase (sEH) inhibitors. tandfonline.com These examples highlight the role of this compound as a key building block for creating molecules with specific functionalities and potential therapeutic applications.

Scope and Research Objectives for Comprehensive Analysis of this compound

The primary objective of this article is to present a focused and scientifically accurate overview of this compound. The scope is strictly limited to its chemical identity, properties, and its role in synthesis as documented in academic and chemical literature. This analysis will cover:

Physicochemical Properties: A detailed tabulation of its fundamental chemical and physical data.

Synthesis: An outline of its preparation, focusing on methods relevant to a research setting, such as its generation from 3,5-difluoroaniline.

Reactivity and Applications: A discussion centered on its characteristic reactions, particularly the formation of ureas, and its utility as a synthetic intermediate.

This comprehensive analysis aims to provide a clear understanding of the chemical nature and synthetic utility of this compound within the bounds of contemporary chemical research.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases. prepchem.comdergipark.org.trdigitellinc.com

| Property | Value |

| CAS Number | 83594-83-6 prepchem.comdergipark.org.trdigitellinc.com |

| Molecular Formula | C₇H₃F₂NO prepchem.comdergipark.org.trdigitellinc.com |

| Molecular Weight | 155.10 g/mol prepchem.comdigitellinc.com |

| Appearance | Colorless to almost colorless clear liquid researchgate.net |

| Boiling Point | 159 °C prepchem.comdergipark.org.tr |

| Density | 1.31 g/cm³ at 25 °C prepchem.comdergipark.org.tr |

| Refractive Index | n20/D 1.493 prepchem.com |

| Flash Point | 54 °C dergipark.org.trdigitellinc.com |

| SMILES | O=C=NC1=CC(F)=CC(F)=C1 prepchem.com |

| InChI Key | WUCCJYOIAJTFFQ-UHFFFAOYSA-N prepchem.com |

Synthesis of this compound

The synthesis of aryl isocyanates is a well-established transformation in organic chemistry. The most common and industrially significant method involves the reaction of a primary amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl)carbonate). prepchem.com

In a research context, this compound is typically prepared from its corresponding aniline (B41778) precursor, 3,5-difluoroaniline. While direct isolation of the isocyanate is possible, it is often generated in situ and used immediately in the subsequent reaction step due to its reactivity.

A representative synthetic approach involves the reaction of an aniline with triphosgene in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane (B109758) (DCM). oakwoodchemical.comgoogle.com For example, in the synthesis of 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, the isocyanate intermediate is formed from 2-nitroaniline (B44862) and triphosgene, which then reacts with 3,5-difluoroaniline. oakwoodchemical.comgoogle.com Conversely, this compound can be generated from 3,5-difluoroaniline and triphosgene and then reacted with another amine. The general mechanism involves the amine attacking the carbonyl group of phosgene or its equivalent, followed by elimination of HCl to form a carbamoyl (B1232498) chloride, which then thermally decomposes to the isocyanate and another molecule of HCl.

Given the toxicity of phosgene, research into phosgene-free synthesis routes is an active area. digitellinc.com Alternative methods include the Curtius rearrangement of acyl azides or the Lossen rearrangement of hydroxamic acids, though the phosgenation of amines remains a common laboratory and industrial method. google.com

Chemical Reactivity and Synthetic Applications

The chemistry of this compound is dominated by the high reactivity of the isocyanate functional group. The carbon atom of the -N=C=O group is highly electrophilic and readily undergoes nucleophilic attack by a wide range of nucleophiles.

The most common reaction in academic research is its reaction with amines to form ureas. As previously mentioned, this reaction is pivotal in medicinal chemistry and materials science. The synthesis of 1-(adamantan-1-ylmethyl)-3-(3,5-difluorophenyl)urea is a clear example where 3,5-difluoroaniline is reacted with another isocyanate, but the reverse reaction, using this compound and an amine, follows the same principle to afford the urea product. tandfonline.com

Other significant reactions of isocyanates include:

Reaction with Alcohols: Forms carbamate (B1207046) (urethane) linkages. This is the fundamental reaction in the production of polyurethanes.

Reaction with Water: Reacts with water to form an unstable carbamic acid, which then decomposes to the corresponding amine (3,5-difluoroaniline) and carbon dioxide. This reactivity necessitates handling the compound under moisture-free conditions.

Cyclotrimerization: In the presence of certain catalysts, isocyanates can trimerize to form isocyanurates, which are stable, six-membered rings used to enhance the thermal stability of polymers.

The two fluorine atoms on the phenyl ring of this compound have a strong electron-withdrawing effect, which increases the electrophilicity of the isocyanate carbon, making it more reactive than non-fluorinated analogues like phenyl isocyanate. This enhanced reactivity can be beneficial for driving reactions to completion under milder conditions.

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-5-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCCJYOIAJTFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381365 | |

| Record name | 3,5-Difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83594-83-6 | |

| Record name | 3,5-Difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-difluoro-5-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Difluorophenyl Isocyanate and Its Precursors

Phosgene-Based Synthetic Routes

The conventional industrial synthesis of isocyanates involves the use of phosgene (B1210022) or its safer solid surrogate, triphosgene (B27547). wikipedia.orgnih.gov This method is widely employed due to its efficiency, though it necessitates stringent safety precautions owing to the high toxicity of phosgene gas. nih.govnih.gov

Reaction with 3,5-Difluoroaniline (B1215098) and Triphosgene

The synthesis of 3,5-Difluorophenyl isocyanate is commonly achieved through the reaction of its precursor, 3,5-Difluoroaniline, with triphosgene (bis(trichloromethyl) carbonate). nih.govasianpubs.org Triphosgene serves as a solid, more manageable source of phosgene, which it generates in situ. nih.gov The reaction typically involves dissolving the amine in an inert solvent, such as dichloromethane (B109758), and then introducing the triphosgene. asianpubs.orgresearchgate.net

The general stoichiometry involves one mole of triphosgene reacting with three moles of the primary amine. researchgate.net A base, such as triethylamine or pyridine, is often added to neutralize the hydrogen chloride (HCl) byproduct that forms during the reaction, driving the equilibrium towards the product. nih.govresearchgate.net The reaction proceeds through the intermediate formation of a carbamoyl (B1232498) chloride, which then eliminates HCl to yield the final isocyanate. wikipedia.org

The precursor, 3,5-Difluoroaniline, can be synthesized via a two-step process starting from the industrially available 1,3,5-trichlorobenzene. The first step involves a reaction with an alkali metal fluoride to produce 3,5-difluorochlorobenzene, which is then reacted with ammonia (B1221849) in the presence of a copper compound to yield 3,5-Difluoroaniline. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include the molar ratio of reactants, reaction temperature, and reaction time. researchgate.net

Studies on analogous syntheses, such as for nitrophenyl isocyanates, have shown that adjusting these conditions can significantly impact the outcome. researchgate.net For instance, the reaction is often initiated at a low temperature (e.g., in an ice bath) during the addition of triphosgene to control the initial exothermic reaction, and then brought to room temperature or reflux to ensure completion. asianpubs.orgorgsyn.org The progress of the reaction can be monitored using infrared (IR) spectroscopy by observing the appearance of the characteristic isocyanate peak around 2250–2275 cm⁻¹ and the disappearance of the primary amine peak. asianpubs.org

Table 1: Typical Reaction Parameters for Isocyanate Synthesis from Aniline (B41778) and Triphosgene

| Parameter | Condition | Purpose | Reference |

| Reactants | Aromatic Amine, Triphosgene | Formation of Isocyanate | asianpubs.org |

| Solvent | Dichloromethane (DCM) | Inert reaction medium | researchgate.net |

| Base | Triethylamine, Pyridine | HCl scavenger | nih.govresearchgate.net |

| Temperature | 0°C to Reflux | Reaction control and completion | asianpubs.orgorgsyn.org |

| Monitoring | IR Spectroscopy | Confirmation of NCO group formation | asianpubs.org |

Phosgene-Free Synthetic Approaches for Isocyanates

Growing environmental and safety concerns associated with the use of phosgene have driven significant research into alternative, "phosgene-free" synthetic routes for isocyanates. nih.govacs.org These methods aim to replace hazardous reagents with safer alternatives and develop more sustainable processes. patsnap.comrsc.org

Carbonylation Reactions

Carbonylation reactions represent a promising phosgene-free alternative, utilizing carbon monoxide as the carbonyl source. researchgate.net There are two primary approaches:

Reductive Carbonylation of Nitroaromatics: This method synthesizes aryl isocyanates directly from the corresponding nitro compounds and carbon monoxide, often using a palladium catalyst. wikipedia.orgresearchgate.net This route is appealing as it can produce isocyanates in a single step. researchgate.net

Oxidative Carbonylation of Amines: In this process, the amine reacts with carbon monoxide in the presence of an oxidant, such as molecular oxygen. nih.govacs.org This approach also typically requires a catalyst, with transition metals like palladium, rhodium, and ruthenium being common choices. researchgate.net

These carbonylation methods avoid the use of chlorine, which simplifies purification and improves the quality of the final product. nih.govacs.org

Curtius Rearrangement and Analogous Pathways

The Curtius rearrangement is a classic and versatile phosgene-free method for converting carboxylic acids into isocyanates. nih.govrsc.org The process involves the thermal decomposition of an acyl azide (B81097), which is typically derived from a carboxylic acid. wikipedia.orgallen.in Upon heating, the acyl azide rearranges, losing nitrogen gas to form the isocyanate intermediate. wikipedia.orgorganic-chemistry.org

A key advantage of the Curtius rearrangement is that it proceeds under mild conditions and tolerates a wide variety of functional groups. nih.govwikipedia.org The migration of the R-group from the carbonyl carbon to the nitrogen occurs with complete retention of its stereochemistry. wikipedia.orgallen.in

Other related rearrangement reactions that yield isocyanates from nitrene intermediates include:

Schmidt Reaction: Involves the reaction of a carboxylic acid with hydrazoic acid. wikipedia.org

Lossen Rearrangement: The conversion of a hydroxamic acid to an isocyanate. wikipedia.org

Green Chemistry Principles in Isocyanate Synthesis

The development of phosgene-free synthetic routes is a central theme in the application of green chemistry principles to isocyanate production. rsc.orglibretexts.org The primary goal is to reduce or eliminate the use and generation of hazardous substances. patsnap.com

Key aspects of green chemistry in this context include:

Avoiding Toxic Reagents: The foremost principle is the replacement of highly toxic phosgene. rsc.orgrsc.org This includes not only the development of entirely new pathways like carbonylation but also the use of safer phosgene surrogates, such as dioxazolones, which can generate isocyanate intermediates in situ without toxic byproducts. tandfonline.comtandfonline.com

Use of Renewable Feedstocks: There is growing interest in producing isocyanates from bio-based resources, such as vegetable oils or lignin, to reduce reliance on fossil fuels. rsc.orgrsc.orgbdmaee.net

Catalytic Processes: The use of efficient catalysts in phosgene-free routes, such as the transition metal catalysts in carbonylation reactions, is crucial for developing atom-economical and energy-efficient processes. researchgate.net

These efforts are part of a broader industry trend to create more sustainable and environmentally benign chemical manufacturing processes. rsc.org

Table 2: Comparison of Phosgene-Free Synthetic Approaches for Isocyanates

| Method | Starting Material | Key Intermediate | Advantages | Reference |

| Reductive Carbonylation | Nitro Compound | - | Direct, one-step process | wikipedia.orgresearchgate.net |

| Oxidative Carbonylation | Amine | - | Avoids chlorinated compounds | nih.govacs.org |

| Curtius Rearrangement | Carboxylic Acid | Acyl azide | Mild conditions, high functional group tolerance | nih.govwikipedia.org |

Reactivity and Reaction Mechanisms of 3,5 Difluorophenyl Isocyanate

Nucleophilic Addition Reactions

Nucleophilic addition is the most common reaction pathway for isocyanates. A nucleophile (Nu-H) attacks the central carbon atom of the isocyanate group, followed by proton transfer to the nitrogen atom, resulting in an addition product.

Reactions with Alcohols: Formation of Carbamates

The reaction of 3,5-Difluorophenyl isocyanate with alcohols (R-OH) yields carbamates, also known as urethanes. This reaction is a nucleophilic addition where the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the isocyanate. study.commdpi.com The reaction proceeds through a mechanism that is often catalyzed by the alcohol reactant itself or the carbamate (B1207046) product. mdpi.com An acid catalyst can be used to protonate the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and accelerating the reaction. libretexts.orglibretexts.org

The general mechanism involves the following steps:

The alcohol's oxygen atom acts as a nucleophile, attacking the isocyanate's central carbon atom.

A proton is transferred from the alcohol to the isocyanate's nitrogen atom, forming the stable carbamate product.

The rate of this reaction can be influenced by the solvent and the structure of the alcohol. mdpi.com

Table 1: Examples of Carbamate Formation

| Alcohol Reactant | Catalyst | Solvent | Product |

|---|---|---|---|

| 1-Propanol | None (self-catalyzed) | Various | Propyl N-(3,5-difluorophenyl)carbamate |

| Methanol | Acid Catalyst | Inert Solvent | Methyl N-(3,5-difluorophenyl)carbamate |

| n-Butanol | Tertiary Amine | - | Butyl N-(3,5-difluorophenyl)carbamate |

Reactions with Amines: Formation of Ureas and Substituted Ureas

The reaction between this compound and primary or secondary amines is a rapid and efficient method for the synthesis of N,N'-disubstituted ureas. beilstein-journals.org This reaction is generally faster than the corresponding reaction with alcohols due to the higher nucleophilicity of amines. The reaction is typically carried out in a suitable solvent such as DMF, THF, or DCM at room temperature, and it does not require a catalyst. commonorganicchemistry.com

The mechanism is analogous to that of alcohol addition:

The nitrogen atom of the amine nucleophilically attacks the isocyanate carbon.

A proton is transferred from the amine to the isocyanate nitrogen, yielding the urea (B33335) derivative.

This reaction is fundamental in the synthesis of various biologically active compounds and polymers. beilstein-journals.orgresearchgate.net

Table 2: Examples of Urea Formation

| Amine Reactant | Solvent | Conditions | Product |

|---|---|---|---|

| Benzylamine | Toluene | 70 °C, Microwave | 1-Benzyl-3-(3,5-difluorophenyl)urea |

| Aniline (B41778) | Acetone | Room Temperature | 1-(3,5-Difluorophenyl)-3-phenylurea |

| Dibutylamine | Dichloromethane (B109758) | Room Temperature | 1,1-Dibutyl-3-(3,5-difluorophenyl)urea |

Reactions with Thiols

This compound reacts with thiols (R-SH) to form thiocarbamates. This reaction is generally slower than the reactions with alcohols and amines. The lower reactivity is attributed to the lower basicity of thiols compared to alcohols. researchgate.net The reaction often requires a base catalyst, such as a tertiary amine (e.g., triethylamine or DBU), to deprotonate the thiol, forming the more nucleophilic thiolate anion (RS-), which then attacks the isocyanate. researchgate.netrsc.org

The catalyzed mechanism proceeds as follows:

The base catalyst deprotonates the thiol to form a thiolate anion.

The highly nucleophilic thiolate anion attacks the isocyanate carbon.

The resulting intermediate is protonated to yield the final thiocarbamate product.

Table 3: Reaction of Isocyanates with Thiols

| Thiol Reactant | Catalyst | Typical Conditions | Product Class |

|---|---|---|---|

| 3-Mercaptopropionic acid | DBU | 12 minutes in THF | Thiocarbamate |

| Benzyl mercaptan | DBU | 12 minutes in THF | Thiocarbamate |

| 1-Dodecanethiol | DBU | Reaction time varies | Thiocarbamate |

Reactions with Organometallics

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily react with isocyanates. The carbon atom bonded to the metal is highly nucleophilic and attacks the electrophilic carbon of the isocyanate group. msu.edu This addition forms a metal salt of an N-substituted amide. Subsequent hydrolysis of this intermediate yields a secondary amide. This method provides a route to synthesize amides where the nitrogen is substituted with the 3,5-difluorophenyl group.

Reaction Scheme:

Addition: F₂C₆H₃NCO + R-M → F₂C₆H₃N(M)C(=O)R

Hydrolysis: F₂C₆H₃N(M)C(=O)R + H₂O → F₂C₆H₃NHC(=O)R + MOH

(Where M = MgX or Li)

Table 4: Reaction of Isocyanates with Organometallics

| Organometallic Reagent | Intermediate Product | Final Product (after hydrolysis) |

|---|---|---|

| Phenylmagnesium bromide | Magnesium salt of N-(3,5-difluorophenyl)benzamide | N-(3,5-difluorophenyl)benzamide |

| Butyllithium | Lithium salt of N-(3,5-difluorophenyl)pentanamide | N-(3,5-difluorophenyl)pentanamide |

Cycloaddition Reactions

In addition to nucleophilic additions, isocyanates can undergo cycloaddition reactions, most notably trimerization.

Trimerization and Oligomerization to Isocyanurates

In the presence of suitable catalysts, this compound can undergo cyclotrimerization, where three molecules react to form a highly stable, six-membered heterocyclic ring known as a 1,3,5-triazine-2,4,6-trione, or isocyanurate. tue.nl This reaction is used to create cross-links in polymer networks, enhancing thermal stability and mechanical properties. tue.nlresearchgate.net

A wide variety of catalysts can promote this reaction, including:

Tertiary amines: (e.g., triethylamine, DABCO) tue.nlgoogle.com

Metal carboxylates: (e.g., potassium acetate) researchgate.net

Phosphines

Certain metal alkoxides and hydroxides

The catalytic activity of tertiary amines is well-established for aromatic isocyanates. google.com The mechanism is complex but is believed to involve the nucleophilic attack of the catalyst on the isocyanate carbon, generating a zwitterionic intermediate that subsequently reacts with two more isocyanate molecules to form the cyclic trimer and regenerate the catalyst.

Table 5: Catalysts for Isocyanate Trimerization

| Catalyst Type | Example Catalyst | General Efficacy |

|---|---|---|

| Tertiary Amine | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Effective for aromatic isocyanates |

| Alkali Metal Carboxylate | Potassium Acetate | Commonly used in polyurethane industry |

| Organometallic Compound | Stannous 2-ethyl hexanoate | Can catalyze trimerization |

| Phenol Derivative | 2,4,6-tris(Dimethylaminomethyl)phenol (DMP-30) | Effective catalyst |

[3+2] Cycloaddition Reactions

While the isocyanate group is known to participate in cycloaddition reactions, specific examples detailing the [3+2] cycloaddition of this compound are not extensively documented in dedicated studies. However, the general reactivity of aryl isocyanates in such transformations provides a strong basis for predicting their behavior. Aryl isocyanates can react with various 1,3-dipoles. For instance, the reaction of aryl isocyanates with triazolines can lead to the formation of diazolidinones after the evolution of nitrogen. The kinetics of these reactions suggest the formation of an initial complex between the isocyanate and the 1,3-dipole, which then proceeds to the final cycloadduct . Given the electronic properties of this compound, its reactivity in [3+2] cycloadditions would be influenced by the electron-withdrawing nature of the fluorine atoms, which enhances the electrophilicity of the central carbon atom of the isocyanate group, making it more susceptible to nucleophilic attack by the 1,3-dipole.

Formation of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, primarily through reactions involving its cumulative double bond system. One of the most common reactions is cyclotrimerization to form the highly stable, six-membered 1,3,5-triazine-2,4,6-trione ring, also known as an isocyanurate. This reaction can be catalyzed by various agents, including Lewis bases and metal complexes.

Aryl isocyanates, in general, can undergo reactions with reagents like N,N-dimethylformamide (DMF) to produce complex heterocyclic structures. For example, heating aryl isocyanates in DMF can lead to the formation of pentaaryl-1,3,6,8,10-pentazaspiro[4.5]decane-2,4,7,9-tetraones acs.org. This transformation proceeds through intermediate formamidines and their 2:1 cycloadducts with the isocyanate acs.org. The fluorinated phenyl groups of this compound would be expected to influence the stability and reactivity of these intermediates.

Furthermore, nitrogen-substituted isocyanates, which are highly reactive, have been utilized in cascade reactions to assemble a wide array of 5- and 6-membered heterocycles, including amino-hydantoins, acyl-pyrazoles, and azauracils. rsc.orgrsc.org This highlights the versatility of the isocyanate moiety as a building block in heterocyclic synthesis rsc.orgrsc.org.

Catalytic Reactions Involving this compound

Metal-Catalyzed Hydroamination

Hydroamination, the addition of an N-H bond across an unsaturated C=N or C=C bond, is an atom-economical method for forming C-N bonds. While specific studies focusing solely on this compound are limited, the catalytic hydroamination of various aryl isocyanates has been demonstrated using metal catalysts. For instance, low-coordinate Fe(II) complexes have been shown to be effective precatalysts for the hydroamination of isocyanates to produce urea and biuret derivatives. The reaction accommodates a range of electronically diverse aryl isocyanates, suggesting that this compound would be a viable substrate. The reaction conditions can be tuned to favor either mono- or di-insertion of the isocyanate into the N-H bond of the amine.

Catalytic Cyclo-oligomerization

The cyclotrimerization of isocyanates to form isocyanurates is a significant industrial process used to create cross-linked polyurethane materials with enhanced thermal and mechanical stability tue.nl. This reaction is almost always catalyzed. A wide variety of catalysts are effective, including Lewis bases, metal-containing compounds, and N-heterocyclic carbenes tue.nl.

For this compound, specific and highly efficient catalytic systems have been developed. For example, sodium phosphaethynolate, Na(OCP), has been shown to be a simple and highly effective catalyst for the cyclotrimerization of isocyanates, including fluorinated derivatives. This process is notable for proceeding through detectable five-membered heterocyclic intermediates.

Role of Specific Catalysts and Ligands

The choice of catalyst and associated ligands is crucial in directing the outcome of reactions involving this compound.

In the Na(OCP)-catalyzed cyclotrimerization, the catalyst acts as a formal "P-" anion source. The reaction proceeds stepwise through distinct phosphorus-containing heterocyclic intermediates. These include five-membered 1,4,2-diazaphospholidine-3,5-dionide anions and spiro-phosphoranides. The interconversion between these anionic species is reversible, allowing them to function as a "living" catalytic system for the trimerization process.

In metal-catalyzed reactions like hydroamination, the ligand environment around the metal center is key. For the Fe(II)-catalyzed hydroamination of isocyanates, bulky m-terphenyl ligands create a low-coordinate, highly reactive metal center that facilitates the insertion of the isocyanate into the N-H bond of the amine substrate.

The table below summarizes catalysts used in relevant isocyanate reactions.

| Reaction | Catalyst System | Substrate Example(s) | Product(s) |

| Cyclotrimerization | Na(OCP) | Phenyl isocyanate, 2,6-Difluorophenyl isocyanate | Triphenyl isocyanurate, Fluorinated isocyanurates |

| Hydroamination | (2,6-Mes2C6H3)2Fe | Phenyl isocyanate, 4-BrC6H4NCO | Substituted Ureas, Biurets |

| Cyclotrimerization | N-heterocyclic carbenes (e.g., 1,3-dimethyl-4,5-diphenyl-2-(propan-2-ylidene)-2,3-dihydro-1H-imidazole) | Aryl isocyanates | Isocyanurates |

Influence of Fluorine Substituents on Reactivity

The presence of two fluorine atoms on the phenyl ring at the 3- and 5-positions significantly impacts the reactivity of this compound. Fluorine is the most electronegative element, and its placement on the aromatic ring exerts a powerful electron-withdrawing effect through induction.

This electron withdrawal has several key consequences:

Increased Electrophilicity : The electron density is pulled away from the isocyanate functional group (-N=C=O). This makes the central carbon atom of the isocyanate more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles such as alcohols, amines, and water pcimag.combasicmedicalkey.comwikipedia.org. This generally leads to faster reaction rates compared to non-fluorinated phenyl isocyanate nih.gov.

Activation of the Aromatic Ring : While fluorine is deactivating for electrophilic aromatic substitution, the strong inductive effect can influence other reactions. In the context of nucleophilic attack on the isocyanate, the primary effect is the enhancement of the electrophilicity of the NCO group itself.

Modification of Catalyst Interaction : The electronic changes in the molecule can affect how it interacts with catalysts. The altered electron density on the nitrogen and oxygen atoms of the isocyanate group can influence the coordination and activation by Lewis acidic metal centers or the interaction with Lewis basic catalysts.

Electronic Effects on the Isocyanate Group

The electronic landscape of the this compound molecule is dominated by the powerful inductive effect of the two fluorine atoms. Fluorine is the most electronegative element, and its presence on the phenyl ring significantly impacts the electron density distribution across the entire molecule. nih.govnih.gov

The two fluorine atoms at the meta-positions exert a strong electron-withdrawing inductive effect (-I). nih.gov This effect pulls electron density away from the aromatic ring, which in turn withdraws electron density from the attached isocyanate group. This cascading withdrawal of electrons intensifies the partial positive charge on the isocyanate carbon atom, making it more electrophilic than the carbon in an unsubstituted phenyl isocyanate. semanticscholar.org The increased electrophilicity enhances the molecule's reactivity toward nucleophiles. Aromatic isocyanates are generally more reactive than their aliphatic counterparts because the aromatic ring itself is an electron-withdrawing group, and the addition of two fluorine atoms further amplifies this property. semanticscholar.org

This heightened reactivity makes this compound a valuable reagent in syntheses where rapid and efficient reactions are desired, such as in the formation of urethanes, ureas, and other derivatives. The strong electron-withdrawing capability of fluorine not only activates the isocyanate group but also stabilizes the resulting molecule. nih.govnih.gov

| Substituent Group | Position on Ring | Electronic Effect | Effect on Isocyanate Carbon Electrophilicity | Predicted Effect on Reactivity |

|---|---|---|---|---|

| -NO₂ (Nitro) | para | Strongly Electron-Withdrawing (-I, -M) | Greatly Increases | Increases Significantly |

| -F (Fluoro) | meta | Strongly Electron-Withdrawing (-I) | Increases | Increases |

| -H (Hydrogen) | N/A | Neutral (Reference) | Baseline | Baseline |

| -CH₃ (Methyl) | para | Electron-Donating (+I) | Decreases | Decreases |

| -OCH₃ (Methoxy) | para | Electron-Donating (+M) | Decreases Significantly | Decreases Significantly |

Steric Hindrance Considerations

Steric hindrance refers to the spatial arrangement of atoms within a molecule and how this arrangement can impede the approach of a reacting species. In the context of substituted phenyl isocyanates, the position of the substituent groups relative to the isocyanate functional group is a critical determinant of steric effects.

For this compound, the fluorine atoms are located at the meta-positions. This placement is significant because it results in minimal steric hindrance at the reaction site. The isocyanate group, located at position 1, is flanked by hydrogen atoms at the ortho-positions (positions 2 and 6), leaving a relatively unobstructed path for incoming nucleophiles to attack the electrophilic carbon.

This situation can be contrasted with ortho-substituted phenyl isocyanates, such as tolylene 2,4-diisocyanate (TDI), where a methyl group adjacent to one of the isocyanate groups can physically block its approach. researchgate.net Research has shown that the ortho-isocyanate group in TDI is significantly less reactive than the para-isocyanate group precisely because of the steric hindrance imposed by the neighboring methyl group. researchgate.net Since the fluorine atoms in this compound are smaller than a methyl group and are positioned further away from the reaction center, their steric impact is negligible. Therefore, the reactivity of this compound is overwhelmingly governed by the electronic effects discussed previously, rather than being limited by steric factors.

| Substituent Position | Proximity to Isocyanate Group | Degree of Steric Hindrance | Impact on Reactivity |

|---|---|---|---|

| ortho- (e.g., 2-Fluorophenyl isocyanate) | Adjacent | High | Can significantly decrease reaction rates |

| meta- (e.g., this compound) | Intermediate | Low / Negligible | Minimal impact on reaction rates |

| para- (e.g., 4-Fluorophenyl isocyanate) | Distant | None | No steric impact on reactivity |

Advanced Spectroscopic and Analytical Characterization of 3,5 Difluorophenyl Isocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the derivatives of 3,5-difluorophenyl isocyanate, offering insights into the electronic environment of various nuclei.

¹H NMR Spectroscopic Analysis of Derivatives

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental in determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In derivatives of this compound, the aromatic protons of the difluorophenyl ring typically exhibit complex splitting patterns due to coupling with adjacent fluorine atoms. The chemical shifts of these protons are influenced by the nature of the substituent derived from the isocyanate group.

For instance, in the ¹H NMR spectra of various derivatives, the protons on the aromatic ring can be observed, and their signals can provide valuable information for structural confirmation. The integration of these signals can also help in determining the relative number of protons in different environments.

Interactive Data Table: Representative ¹H NMR Data for Derivatives

| Derivative Type | Aromatic Protons (ppm) | Other Characteristic Protons (ppm) |

| Urea (B33335) Derivatives | 6.5 - 7.5 | Variable (N-H, alkyl/aryl protons) |

| Carbamate (B1207046) Derivatives | 6.5 - 7.5 | Variable (O-alkyl/aryl protons) |

| Amide Derivatives | 6.5 - 7.5 | Variable (N-H, acyl group protons) |

¹³C NMR Spectroscopic Analysis of Derivatives

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. mdpi.com In derivatives of this compound, the carbon atoms of the aromatic ring exhibit characteristic chemical shifts that are significantly influenced by the strong electron-withdrawing effects of the fluorine atoms. The carbon atom of the former isocyanate group, now part of a urea, carbamate, or other functional group, also shows a distinct chemical shift.

The signals for the fluorine-bound carbons are often split into doublets due to one-bond C-F coupling, and smaller couplings to the other fluorine atom can also be observed. These coupling constants are valuable for assigning the signals to specific carbon atoms within the difluorophenyl ring.

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for Derivatives

| Carbon Atom | Chemical Shift Range (ppm) |

| C=O (Urea/Carbamate) | 150 - 170 |

| C-F (Aromatic) | 160 - 165 (with large JC-F) |

| C-H (Aromatic) | 100 - 115 |

| C-NCO (Aromatic) | 140 - 145 |

¹⁹F NMR for Fluorine Chemical Shifts

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for the analysis of organofluorine compounds. alfa-chemistry.com It provides valuable information about the chemical environment of fluorine atoms. For derivatives of this compound, the two fluorine atoms are chemically equivalent and thus typically show a single signal in the ¹⁹F NMR spectrum.

The chemical shift of this signal is sensitive to the electronic nature of the substituent attached to the isocyanate-derived functional group. Electron-donating groups will generally cause an upfield shift (less negative ppm value), while electron-withdrawing groups will cause a downfield shift (more negative ppm value). The typical chemical shift range for aromatic fluorine compounds is between -100 and -130 ppm relative to a standard like CFCl₃. ucsb.educolorado.edu

Factors that influence ¹⁹F chemical shifts include electronic effects of substituents and resonance effects within the aromatic system. alfa-chemistry.com This sensitivity allows for the monitoring of reactions and the characterization of products. nih.gov

Advanced NMR Techniques (e.g., DOSY NMR)

Diffusion-Ordered NMR Spectroscopy (DOSY) is an advanced NMR technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients. nih.govleidenuniv.nl This method can be considered "NMR chromatography" as it allows for the resolution of spectra of individual components in a complex mixture without physical separation. nih.govu-tokyo.ac.jp

For derivatives of this compound, DOSY can be used to:

Analyze reaction mixtures: To identify the presence of starting materials, intermediates, and final products.

Determine aggregation states: To study the formation of aggregates or complexes in solution. nih.gov

Characterize polymers: To determine the hydrodynamic size and conformation of polymeric derivatives in solution. rsc.org

The diffusion coefficient is related to the size and shape of the molecule, with larger molecules diffusing more slowly than smaller ones. This allows for the separation of signals from molecules of different sizes in the DOSY spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the identification, quantification, and structural elucidation of chemical compounds.

LC-MS/MS for Product Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov This technique is particularly useful for the analysis of complex mixtures and the quantification of trace-level components.

In the context of this compound derivatives, LC-MS/MS can be employed for:

Product Identification: The mass spectrometer provides the molecular weight of the derivative, and the fragmentation pattern obtained from MS/MS analysis can be used to confirm its structure.

Quantification: By using appropriate standards, LC-MS/MS can accurately quantify the amount of a specific derivative in a sample. This is crucial for applications such as monitoring reaction kinetics or determining the purity of a product.

Impurity Profiling: The high sensitivity of the technique allows for the detection and identification of minor impurities in a sample.

Derivatization is often used to improve the chromatographic and mass spectrometric properties of analytes, leading to enhanced sensitivity and selectivity. researchgate.net

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that facilitates the rapid analysis of solid, liquid, or gas samples with minimal to no sample preparation. nist.gov The method involves exposing the sample to a stream of heated, electronically or vibronically excited gas, typically helium or nitrogen, which ionizes the analyte molecules through gas-phase reactions. nist.gov This process is a soft ionization technique, meaning it generally produces intact molecular ions or protonated/deprotonated molecules, resulting in simple and readily interpretable mass spectra. nist.gov

DART-MS is particularly well-suited for the high-throughput screening and analysis of a wide variety of materials, including reactive chemical species like isocyanates. nih.govutoronto.ca The technology allows for the direct, non-contact detection of compounds on surfaces. utoronto.ca For this compound and its derivatives, DART-MS offers a powerful tool for rapid identification. The analysis could be performed by simply placing a sample, such as a reaction mixture on a glass rod or a surface wipe, in the DART gas stream. The resulting mass spectrum would provide the exact mass of the parent compound or its derivatives (e.g., ureas or carbamates), confirming their presence and molecular weight. nist.govutoronto.ca The ability to switch between positive and negative ion modes allows for versatile detection of different types of analytes. nist.gov This technique is valuable for qualitative screening, quality control, and forensic applications where speed and ease of use are paramount. nih.gov

Monitoring Reaction Progress via MS

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and selective method for monitoring the progress of chemical reactions involving this compound. nih.gov Isocyanates are highly reactive and are typically converted into more stable derivatives, such as ureas (by reaction with amines like di-n-butylamine) or carbamates, for analysis. nih.govdiva-portal.org

The progress of a reaction, such as the formation of a urea or carbamate from this compound, can be quantitatively monitored by tracking the disappearance of the isocyanate reactant and the corresponding appearance of the product. researchgate.net LC-MS/MS provides excellent selectivity, separating the analyte of interest from the reaction matrix before detection. astm.org

A common and powerful technique used for quantification is Selected Reaction Monitoring (SRM). astm.orgastm.org In SRM, the mass spectrometer is set to isolate a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺, of the derivative) and then fragment it to produce a characteristic product ion. For isocyanate-urea derivatives, the protonated derivative often fragments to yield a common, abundant ion corresponding to the derivatizing agent, which can be used for screening and quantification. nih.govastm.org This highly specific mass transition allows for accurate quantification with very low detection limits, often in the picogram range, making it ideal for tracking even trace amounts of reactants and products over time. astm.org

Infrared (IR) Spectroscopy

Characterization of Isocyanate and Urea/Carbamate Linkages

Infrared (IR) spectroscopy is an indispensable tool for characterizing reactions involving this compound due to the distinct and strong absorption bands of the isocyanate group and its common reaction products.

The isocyanate functional group (-N=C=O) exhibits a highly characteristic, strong, and broad absorption band resulting from its asymmetric stretching vibration. This peak appears in a relatively uncongested region of the IR spectrum, typically between 2240 and 2280 cm⁻¹. spectroscopyonline.com The intensity of this peak is directly proportional to the concentration of the isocyanate, making it an excellent marker for monitoring the consumption of this compound during a reaction. researchgate.netnih.gov

Upon reaction with nucleophiles like amines or alcohols, the isocyanate group is converted into a urea or carbamate linkage, respectively. This transformation can be clearly observed in the IR spectrum by the disappearance of the -N=C=O peak and the appearance of new characteristic bands for the product.

Urea Linkage (-NH-CO-NH-): The formation of a urea is confirmed by the appearance of a strong C=O stretching vibration (Amide I band) and an N-H bending vibration (Amide II band).

Carbamate Linkage (-O-CO-NH-): Carbamates (urethanes) are identified by a prominent C=O stretch, which typically occurs at a slightly higher wavenumber than in ureas, and a characteristic C-O stretching vibration. spectroscopyonline.com

The key vibrational frequencies for these functional groups are summarized in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2280 - 2240 | Very Strong, Broad |

| Urea (-NH-CO-NH-) | C=O Stretch (Amide I) | 1695 - 1630 | Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Medium-Strong | |

| Carbamate (-O-CO-NH-) | C=O Stretch | 1740 - 1680 | Strong |

| C-O Stretch | 1265 - 1200 | Strong |

Data compiled from sources. spectroscopyonline.comasianpubs.org

Vibrational Frequencies and Mode Analysis

A detailed analysis of the IR spectrum of this compound and its derivatives provides structural information beyond the primary functional groups. The vibrational modes of the 3,5-difluorophenyl ring itself serve as a structural fingerprint. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to assign specific vibrational modes. dergipark.org.tr

The spectrum of this compound is expected to show characteristic vibrations for the substituted aromatic ring. These include:

C-F Stretching: Strong absorptions characteristic of aryl fluorides.

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region. dergipark.org.tr

Aromatic C=C Stretching: A series of bands in the 1600-1400 cm⁻¹ region, which are fundamental to identifying the aromatic skeleton. dergipark.org.tr

Phenyl Ring Modes: In-plane ring deformation and out-of-plane C-H bending modes provide further structural confirmation. nih.gov

The isocyanate group itself has multiple vibrational modes. In addition to the dominant asymmetric stretch (~2270 cm⁻¹), there are also symmetric stretching and N=C=O bending modes, though these are typically weaker and may be harder to observe. spectroscopyonline.comresearchgate.net A comprehensive analysis allows for a complete vibrational assignment, confirming the molecular structure.

| Molecular Moiety | Vibrational Mode | Approximate Wavenumber Range (cm⁻¹) |

|---|---|---|

| Isocyanate Group (-N=C=O) | Asymmetric Stretch (νas) | 2280 - 2240 |

| Symmetric Stretch (νs) | ~1450 - 1400 | |

| Bending (δ) | ~650 - 550 | |

| 3,5-Difluorophenyl Group | Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Ring Stretch | 1610 - 1580, 1500 - 1400 | |

| C-F Stretch | 1350 - 1120 | |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 |

Expected ranges based on general spectroscopic data for functional groups. spectroscopyonline.comdergipark.org.trnih.govresearchgate.net

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique has been successfully applied to derivatives of this compound, providing unambiguous structural confirmation and insights into intermolecular interactions.

A notable example is the structural elucidation of 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, a direct derivative. dergipark.org.tr Single-crystal X-ray analysis of this compound provided detailed information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. The analysis revealed the planarity of the core urea fragment and the relative orientations of the two aromatic rings.

Key findings from crystallographic studies include the identification of intermolecular forces that dictate the crystal packing. In the case of urea derivatives, hydrogen bonding is a dominant interaction, with N-H groups acting as hydrogen bond donors and carbonyl oxygens (C=O) acting as acceptors. dergipark.org.trnih.gov These interactions link molecules together to form extended supramolecular networks. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules can further stabilize the crystal lattice. dergipark.org.tr This detailed structural information is invaluable for understanding structure-property relationships and designing new materials.

The table below presents crystallographic data for a representative derivative, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea.

| Crystallographic Data for 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea | |

|---|---|

| Parameter | Value |

| Chemical Formula | C₁₃H₉F₂N₃O₃ |

| Formula Weight | 293.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.396(2) |

| b (Å) | 10.375(2) |

| c (Å) | 11.144(2) |

| β (°) | 107.01(3) |

| Volume (ų) | 1259.9(4) |

| Z (molecules/unit cell) | 4 |

Data from Çelik et al. (2020). dergipark.org.tr

Computational and Theoretical Studies on 3,5 Difluorophenyl Isocyanate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure of molecules. arxiv.org DFT methods calculate the total energy of a system based on its electron density, which is then used to determine various molecular properties. nih.gov

A fundamental application of DFT is the geometry optimization of a molecule to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. cnr.itstackexchange.com This process iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a predicted equilibrium structure. stackexchange.com

Table 1: Representative Parameters Determined by Geometry Optimization This table is illustrative of the types of data obtained from a DFT geometry optimization. Actual values for 3,5-Difluorophenyl isocyanate would require a specific calculation.

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | |

| r(C-F) | The distance between a carbon atom of the phenyl ring and a fluorine atom. |

| r(C=N) | The distance between the nitrogen atom and the adjacent carbon of the isocyanate group. |

| r(C=O) | The distance between the carbon and oxygen atoms of the isocyanate group. |

| r(C-N) | The distance between the phenyl ring carbon and the isocyanate nitrogen atom. |

| **Bond Angles (°) ** | |

| ∠(C-N=C) | The angle formed by the phenyl carbon, the isocyanate nitrogen, and the isocyanate carbon. |

| ∠(N=C=O) | The angle of the isocyanate functional group, which is typically close to linear. |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For this compound, an FMO analysis would map the spatial distribution of the HOMO and LUMO. It is expected that the LUMO would be localized predominantly on the electron-deficient carbon atom of the isocyanate (-NCO) group, highlighting it as the primary site for nucleophilic attack. The HOMO would likely be distributed across the phenyl ring.

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a chemical system as a function of its geometric parameters. fiveable.melibretexts.org By mapping the PES, chemists can identify the most favorable reaction pathways, locate transition states (saddle points on the surface), and determine the activation energies required for a reaction to occur. fiveable.mersc.org

For this compound, PES scanning would be invaluable for studying its characteristic reactions, such as the addition of an alcohol to form a urethane. The calculation would model the approach of the alcohol molecule to the isocyanate group. The resulting surface would show the energy changes as the O-H bond of the alcohol interacts with the N=C bond of the isocyanate, passing through a transition state before forming the final product. chemrxiv.orgresearchgate.net This analysis provides a detailed, step-by-step understanding of the reaction mechanism at the molecular level. nih.gov

DFT calculations can accurately predict spectroscopic properties, which are essential for the characterization of chemical compounds. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical Infrared (IR) spectrum can be generated. These predicted frequencies correspond to specific molecular motions, such as the characteristic strong stretching vibration of the isocyanate (-NCO) group, C-F stretching, and aromatic ring vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹³C and ¹H) can be computed. These calculations provide theoretical spectra that can be compared with experimental data to confirm the structure of the synthesized compound and aid in the assignment of experimental signals.

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical modeling extends beyond FMO analysis to provide a more detailed picture of molecular reactivity. osti.gov By calculating various electronic properties, such as the distribution of electrostatic potential and atomic charges, researchers can predict how and where a molecule will react.

For this compound, these models would quantify the electrophilic character of the central carbon atom in the isocyanate group. The two fluorine atoms on the phenyl ring are strong electron-withdrawing groups. This electronic effect is expected to increase the partial positive charge on the isocyanate carbon, thereby enhancing its reactivity toward nucleophiles compared to the unsubstituted phenyl isocyanate. Modeling can also predict the regioselectivity of reactions on the aromatic ring, although the isocyanate group is typically the most reactive site.

In Silico Studies of Biological Interactions (e.g., Molecular Docking)

In silico techniques like molecular docking are used to predict how a small molecule (a ligand) binds to the active site of a large biological molecule, such as a protein or enzyme. nih.govekb.eg This method is crucial in drug discovery for screening potential inhibitors. nih.gov The docking process involves placing the ligand in various orientations within the protein's binding pocket and calculating a "docking score," which estimates the binding affinity. ugm.ac.id

If this compound were being investigated as a potential enzyme inhibitor, molecular docking could predict its preferred binding mode. For example, isocyanates are known to react with serine or cysteine residues in enzyme active sites to form covalent bonds. A docking study could identify potential target residues and predict the geometry of the interaction, guiding further experimental studies into its biological activity. derpharmachemica.com

Applications of 3,5 Difluorophenyl Isocyanate in Specialized Chemical Fields

Pharmaceutical Development and Medicinal Chemistry

In the realm of pharmaceutical sciences, 3,5-difluorophenyl isocyanate serves as a critical building block for the synthesis of complex organic molecules with therapeutic potential. lookchem.comlifechemicals.com Its primary application lies in its reaction with primary and secondary amines to form substituted urea (B33335) derivatives, a structural motif present in a wide array of pharmacologically active compounds. nih.gov

Synthesis of Active Pharmaceutical Ingredients (APIs)

While this compound is a key intermediate in the synthesis of numerous compounds for drug discovery and development, its most significant role is in the creation of novel drug candidates rather than as a direct precursor in the established synthesis routes of widely marketed APIs. The traditional synthesis of urea-containing compounds often involves the reaction of an amine with an isocyanate. nih.govbeilstein-journals.org This straightforward and high-yielding reaction makes isocyanates like this compound valuable reagents for constructing libraries of potential APIs for screening and lead optimization.

Design and Synthesis of Novel Drug Candidates

The N,N'-disubstituted urea linkage is a cornerstone in the design of various enzyme inhibitors, particularly protein kinase inhibitors, which are a major class of anticancer agents. asianpubs.orged.ac.uk The urea moiety can form multiple hydrogen bonds with the amino acid residues in the hinge region of a kinase's ATP-binding pocket, leading to potent inhibition. The 3,5-difluorophenyl group is frequently incorporated into these candidates to enhance binding affinity and improve drug-like properties.

Research has demonstrated the utility of this isocyanate in creating potent inhibitors for several important kinase targets. A series of novel bis-aryl ureas have been designed and synthesized as inhibitors of Raf kinase, a critical component in the RAS-RAF-MEK-ERK signaling pathway that is often dysregulated in cancer. nih.gov Similarly, N-aryl-N'-pyrazinylureas have been developed as potent inhibitors of Checkpoint Kinase 1 (Chk1), a key regulator of the cell cycle and a target for cancer therapies that aim to potentiate the effects of DNA-damaging agents. nih.gov The synthesis of these drug candidates typically involves the reaction of a suitable amine-containing fragment with an appropriate isocyanate, such as this compound. nih.gov

| Drug Candidate Class | Therapeutic Target | Significance in Disease | Reference |

|---|---|---|---|

| Bis-aryl ureas | Raf Kinase | Component of a key signaling pathway often mutated in various cancers, including melanoma and thyroid cancer. | nih.gov |

| N-aryl-N'-pyrazinylureas | Checkpoint Kinase 1 (Chk1) | Crucial for DNA damage response; inhibition can increase the efficacy of chemotherapy. | nih.gov |

| Phenyl urea derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | An immunosuppressive enzyme; inhibitors are explored as a form of cancer immunotherapy. | nih.gov |

Building Block for Heterocyclic Systems with Pharmacological Activity

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. nih.govisuct.ru this compound is an essential building block for constructing specific heterocyclic systems, most notably those containing the urea functional group (-NH-C(O)-NH-). This urea core serves as a versatile scaffold in medicinal chemistry. nih.gov The hydrogen bond donor and acceptor capabilities of the urea linkage are pivotal for establishing strong and specific interactions with biological targets. nih.gov By reacting this compound with various amine-containing molecules (including other heterocycles), medicinal chemists can generate a diverse range of compounds with potential pharmacological activity. lifechemicals.comsigmaaldrich.com

Derivatization for Biological Evaluation

In drug discovery, once an initial "hit" compound is identified, chemists synthesize numerous analogs or derivatives to explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and metabolic stability. This compound is an ideal tool for this derivatization process.

For example, in the development of Raf kinase inhibitors, researchers started with a modest screening hit and synthesized a library of analogs to improve its potency. ucl.ac.uk A key part of this strategy involved reacting a core amine structure with a panel of different phenyl isocyanates, each with unique substitution patterns. This allows for a systematic evaluation of how different electronic and steric properties on the phenyl ring affect the compound's ability to inhibit the target enzyme. The inclusion of the 3,5-difluoro substitution pattern is a common strategy in this type of optimization due to the known positive effects of fluorine in medicinal chemistry. nih.gov

| Compound Structure (Variation on Phenyl Ring) | Raf Kinase IC50 (µM) |

|---|---|

| N-Phenyl (Unsubstituted) | 17 |

| N-(4-Methylphenyl) | 1.7 |

| N-(4-Chlorophenyl) | 6.8 |

Agrochemical Development

The principles of designing biologically active molecules for pharmaceuticals often translate to the agrochemical sector. Isocyanates and their derivatives, such as ureas and carbamates, are foundational components in the synthesis of many pesticides. google.com

Intermediate in Herbicide, Fungicide, and Insecticide Synthesis

This compound is a valuable intermediate for the synthesis of active ingredients in crop protection products. The urea structure is prevalent in many commercial agrochemicals. For instance, phenylurea herbicides are a well-known class of compounds that act by inhibiting photosynthesis in target weeds. The synthesis of these herbicides often involves the reaction of a substituted phenyl isocyanate with an amine.

Similarly, the benzoylphenyl urea class of insecticides, such as Novaluron, function as insect growth regulators by inhibiting chitin (B13524) synthesis. wikipedia.org While Novaluron itself uses a different isocyanate, its structure highlights the importance of the urea linkage and difluoro-substituted phenyl rings in modern insecticides. The reaction of this compound with appropriate amines allows for the creation of novel compounds that can be screened for herbicidal, fungicidal, or insecticidal properties. nih.govmdpi.com This approach enables agrochemical companies to develop new products with improved efficacy, better crop safety, or a different mode of action to combat resistance.

Development of Advanced Crop Protection Agents

The isocyanate functional group is a key component in the synthesis of many agrochemicals, particularly herbicides. The reaction of an isocyanate with an amine forms a urea derivative, a class of compounds known for its herbicidal activity. While specific research detailing the use of this compound in commercial herbicides is not extensively documented in publicly available literature, the broader class of phenylurea herbicides provides a strong indication of its potential.

Phenylurea herbicides are known to act by inhibiting photosynthesis in target weed species. nih.gov The substitution pattern on the phenyl ring is crucial for the efficacy and selectivity of the herbicide. Fluorine substitution, in particular, can enhance the biological activity of agrochemicals by increasing their metabolic stability and membrane permeability. For instance, the well-known herbicide fluometuron, a trifluoromethylphenyl urea derivative, demonstrates the effectiveness of fluorinated phenylureas in weed control. researchgate.net

The synthesis of phenylurea derivatives typically involves the reaction of a substituted phenyl isocyanate with an appropriate amine. google.com Therefore, this compound is a logical precursor for the synthesis of novel difluorinated phenylurea herbicides. Research in this area would likely focus on creating a library of urea derivatives by reacting this compound with various amines and screening them for herbicidal activity against a range of weed species.

While the primary application of phenylureas is in herbicides, isocyanate derivatives have also been investigated for their potential as fungicides and insecticides. For example, some novel pyrazole (B372694) derivatives incorporating urea linkages have shown fungicidal activity. e3s-conferences.orgnih.gov Similarly, certain urea and thiourea (B124793) compounds have been found to possess insecticidal properties. researchgate.net The development of crop protection agents from this compound would involve synthesizing and testing derivatives for a broad spectrum of pesticidal activities.

Table 1: Potential Classes of Crop Protection Agents Derived from this compound

| Class of Crop Protection Agent | General Structure | Potential Mode of Action |

| Herbicides | N-(3,5-Difluorophenyl)-N'-alkyl/aryl urea | Inhibition of photosynthesis |

| Fungicides | 3,5-Difluorophenyl-functionalized heterocycles | Disruption of fungal cell processes |

| Insecticides | N-(3,5-Difluorophenyl) urea derivatives | Interference with insect growth and development |

Polymer Chemistry and Materials Science

The high reactivity of the isocyanate group makes this compound a valuable monomer and surface modification agent in polymer chemistry. Its difluorinated phenyl ring can impart unique properties to the resulting polymers.

Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. nih.govmdpi.com The properties of polyurethanes can be tailored by varying the structure of the isocyanate and polyol monomers. mdpi.com The incorporation of fluorine into polyurethanes is known to enhance properties such as thermal stability, chemical resistance, and hydrophobicity, leading to materials suitable for high-performance applications. nih.govresearchgate.net

While specific examples of specialty polymers synthesized directly from this compound are not widely reported, the principles of polyurethane chemistry suggest its utility in creating fluorinated polyurethanes. nih.govresearchgate.net By reacting this compound with various diols or polyols, novel polyurethanes with tailored properties could be produced. The resulting polymers would be expected to exhibit some of the characteristic advantages of fluorinated polymers.

The synthesis of such specialty polymers would typically involve the step-growth polymerization of this compound with a suitable co-monomer, such as a long-chain diol, to form the polyurethane backbone. The reaction can be carried out in bulk or in solution, often with the use of a catalyst.

The introduction of fluorine into a polymer backbone can significantly influence its thermal and mechanical properties. mdpi.comresearchgate.net Fluorinated polymers are generally known for their high thermal stability due to the strength of the carbon-fluorine bond. researchgate.net Therefore, incorporating this compound into a polymer is expected to enhance its resistance to thermal degradation. Studies on various fluorinated polyurethanes have shown that they can exhibit decomposition temperatures significantly higher than their non-fluorinated counterparts. researchgate.net

Table 2: Expected Influence of this compound on Polymer Properties

| Property | Expected Effect of Incorporation | Rationale |

| Thermal Stability | Increase | High strength of the C-F bond |

| Chemical Resistance | Increase | Inertness of the fluorinated phenyl ring |

| Hydrophobicity | Increase | Low surface energy of fluorinated compounds |

| Tensile Strength | Increase | Rigidity of the aromatic ring |

| Hardness | Increase | Rigidity and intermolecular forces of the fluorinated ring |

Surface modification is a crucial technique for tailoring the properties of polymeric materials for specific applications without altering their bulk characteristics. nih.govmdpi.com The reactive isocyanate group of this compound makes it a suitable candidate for the surface functionalization of polymers that possess reactive hydrogen atoms, such as hydroxyl or amine groups, on their surface.

This functionalization can be achieved by treating the polymer surface with a solution of this compound. The isocyanate groups will react with the surface functional groups, covalently bonding the 3,5-difluorophenyl moieties to the polymer surface. This process can be used to introduce the desirable properties of fluorinated compounds, such as hydrophobicity and chemical resistance, to the surface of a wide range of polymers. nih.gov This technique is valuable in applications where surface properties like wettability and biocompatibility are critical.

Proteomic Research and Biomolecule Derivatization

In proteomic research, chemical derivatization of peptides and proteins is often employed to enhance their detection and analysis by techniques such as mass spectrometry. researchgate.net Derivatizing agents are typically used to introduce a specific functional group that improves ionization efficiency or facilitates fragmentation in a predictable manner.

While the use of this compound for biomolecule derivatization is not well-documented in the available literature, other isocyanates and isothiocyanates are used for this purpose. These reagents react with the N-terminal amino group of peptides or the side chains of certain amino acids like lysine. mdpi.com Such derivatization can introduce a fixed charge or a readily ionizable group, thereby increasing the sensitivity of mass spectrometric detection. researchgate.netmdpi.com

Given its reactivity towards amines, it is conceivable that this compound could be explored as a novel derivatizing agent in proteomics. The presence of the two fluorine atoms could potentially serve as a unique mass tag for identification and quantification of peptides. Further research would be necessary to evaluate its reactivity with peptides under physiological conditions and its effect on mass spectrometric analysis. The development of new derivatization strategies is an active area of research in proteomics, aimed at improving the coverage and sensitivity of protein analysis. shimadzu-webapp.eunih.govbiorxiv.org

Safety, Handling, and Environmental Considerations in Academic Research

Environmental Impact and Green Chemistry Practices

In the context of green chemistry, the focus is on developing safer and more sustainable alternatives to traditional synthetic routes. For isocyanates in general, research is ongoing to develop non-phosgene synthetic pathways. wikipedia.org These alternative methods aim to reduce the use of highly toxic materials and minimize the generation of hazardous byproducts. While specific green synthesis routes for 3,5-Difluorophenyl isocyanate are not prominently documented in publicly available literature, the principles of green chemistry encourage researchers to:

Prevent Waste: Design syntheses to maximize the incorporation of all materials used in the process into the final product.

Use Safer Solvents and Auxiliaries: Avoid the use of hazardous solvents where possible and opt for greener alternatives.

Design for Energy Efficiency: Conduct synthetic reactions at ambient temperature and pressure whenever feasible.

Use Renewable Feedstocks: Explore the use of raw materials derived from renewable sources.

Researchers using this compound should prioritize responsible disposal of all waste streams. All excess reagent and contaminated materials must be treated as hazardous waste and disposed of through appropriate institutional channels to prevent environmental release.

Minimizing Waste and Emissions in Synthesis

In a laboratory setting, the synthesis and use of this compound demand meticulous planning to minimize waste and prevent emissions. Green chemistry principles are paramount in achieving these goals. Key strategies include:

Process Optimization: Careful control of reaction parameters such as temperature, pressure, and stoichiometry can maximize the yield of the desired product, thereby reducing the formation of byproducts and unreacted starting materials.

Solvent Selection: Choosing solvents with a lower environmental impact and recycling them where feasible can significantly reduce the waste stream.

Containment and Engineering Controls: Synthesis should be conducted within well-ventilated fume hoods or glove boxes to capture any potential emissions. The low volatility of aromatic isocyanates compared to some other reactive chemicals helps in controlling atmospheric release, but it does not eliminate the risk, especially from aerosols. nih.govtandfonline.com

Waste Treatment: All waste streams containing isocyanates, including residual reaction mixtures and cleaning solvents, must be properly neutralized before disposal. This typically involves reacting the isocyanate with a suitable decontaminating solution to form more stable and less hazardous urea (B33335) derivatives.

Sustainable Production Methods for Isocyanates

The traditional industrial synthesis of isocyanates involves the use of phosgene (B1210022), a highly toxic and hazardous gas. acs.orgnih.gov This process is energy-intensive and produces corrosive hydrogen chloride as a byproduct, presenting significant safety and environmental challenges. acs.orgnih.gov Consequently, academic and industrial research has focused on developing safer, "phosgene-free" production routes. These greener alternatives are critical for sustainable chemistry. rsc.org

Several non-phosgene methods have been developed:

Thermal Decomposition of Carbamates: This is a promising technique where a carbamate (B1207046) precursor is heated to yield the isocyanate and an alcohol. acs.orgresearchgate.net The alcohol can often be recycled, making the process more circular. nih.gov

The Urea Route: This method uses urea, amines, and alcohol as raw materials to synthesize carbamates, which are then decomposed. nih.gov A significant advantage is that the byproducts, ammonia (B1221849) and alcohol, can be recycled back into the process, potentially achieving "zero emission" synthesis. acs.orgnih.gov